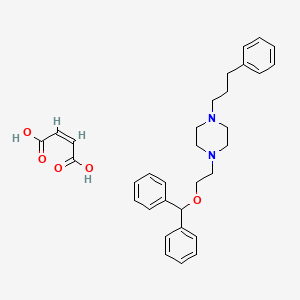
(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a nitrosamine, which are a class of chemicals that have been linked to cancer. Nitrosamines can form in a variety of ways, including through certain chemical reactions in industrial processes, and are found in a variety of places, including tobacco smoke and certain foods .
Molecular Structure Analysis
The molecular structure of a compound can be determined through a variety of techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Nitrosamines can participate in a variety of chemical reactions. They are known to be alkylating agents, meaning they can donate an alkyl group to other molecules. This is one of the reasons they are considered to be carcinogenic .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through a variety of techniques, including melting point analysis, boiling point analysis, and solubility tests .Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
197712-01-9 |
|---|---|
Product Name |
(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol |
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.249 |
IUPAC Name |
N-[(4S)-4-hydroxy-4-pyridin-3-ylbutyl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/t10-/m0/s1 |
InChI Key |
OGRXKBUCZFFSTL-JTQLQIEISA-N |
SMILES |
CN(CCCC(C1=CN=CC=C1)O)N=O |
synonyms |
(αS)-α-[3-(Methylnitrosoamino)propyl3-pyridinemethanol; (S)-α-[3-(Methylnitrosoamino)propyl]-3-pyridinemethanol; (S)-NNAL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dihydro-4-phenyl-2H-benzo[h]chromene](/img/structure/B590802.png)
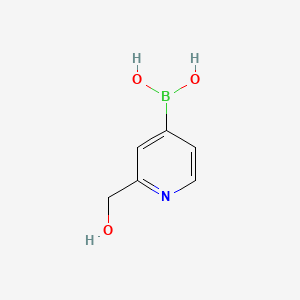
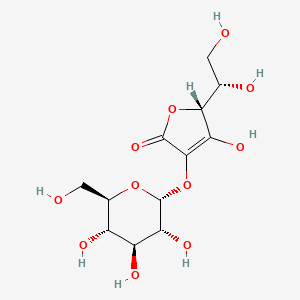

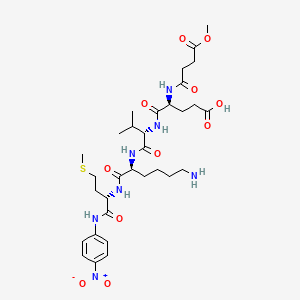


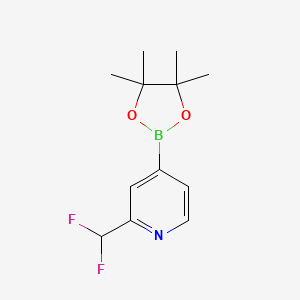
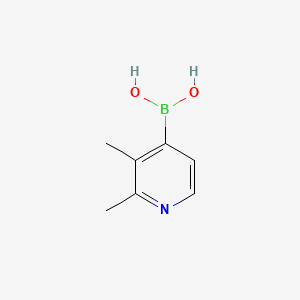

![A-172[neoplasm inhibitor]](/img/structure/B590823.png)
